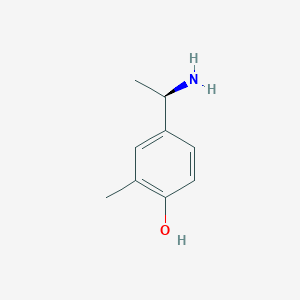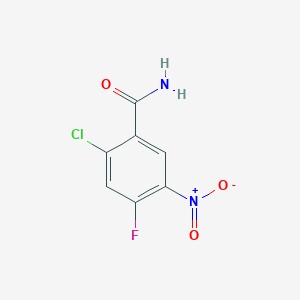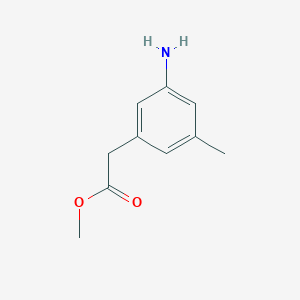
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinuclidine moiety, which is a bicyclic amine, and a fluoro-substituted ethyl acetate group. The presence of the fluorine atom and the quinuclidine structure imparts distinct chemical and biological properties to the compound.
準備方法
The synthesis of Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate typically involves the reaction of quinuclidin-3-one with ethyl fluoroacetate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
化学反応の分析
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of a variety of derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学的研究の応用
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, which are involved in neurotransmission. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to more potent biological effects.
類似化合物との比較
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate can be compared with other similar compounds, such as:
Quinuclidin-3-ylidene derivatives: These compounds share the quinuclidine moiety but may have different substituents, leading to variations in their chemical and biological properties.
Fluoroacetate derivatives: Compounds with a fluoroacetate group can have similar reactivity but may differ in their overall structure and applications.
Ethyl acetate derivatives: These compounds have the ethyl acetate group but lack the quinuclidine moiety, resulting in different chemical behavior and uses.
特性
分子式 |
C11H16FNO2 |
|---|---|
分子量 |
213.25 g/mol |
IUPAC名 |
ethyl (2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroacetate |
InChI |
InChI=1S/C11H16FNO2/c1-2-15-11(14)10(12)9-7-13-5-3-8(9)4-6-13/h8H,2-7H2,1H3/b10-9- |
InChIキー |
FKOAAFLXEPWZPY-KTKRTIGZSA-N |
異性体SMILES |
CCOC(=O)/C(=C/1\CN2CCC1CC2)/F |
正規SMILES |
CCOC(=O)C(=C1CN2CCC1CC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride](/img/structure/B12971262.png)








![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
